Inflammasome Inhibitor 4b

Description

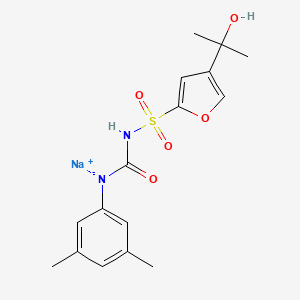

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H19N2NaO5S |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

sodium;(3,5-dimethylphenyl)-[[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylcarbamoyl]azanide |

InChI |

InChI=1S/C16H20N2O5S.Na/c1-10-5-11(2)7-13(6-10)17-15(19)18-24(21,22)14-8-12(9-23-14)16(3,4)20;/h5-9,20H,1-4H3,(H2,17,18,19);/q;+1/p-1 |

InChI Key |

CRCJPDAMPOLGQC-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CC(=C1)[N-]C(=O)NS(=O)(=O)C2=CC(=CO2)C(C)(C)O)C.[Na+] |

Origin of Product |

United States |

Discovery and Rational Design of Inflammasome Inhibitor 4b

Historical Context of N-Sulfonylurea-Based NLRP3 Inflammasome Modulators

The journey toward targeted NLRP3 inhibition has been significantly shaped by the study of sulfonylureas, a class of organic compounds long utilized in medicine. wikipedia.org Initially recognized for their use as antidiabetic drugs that stimulate insulin (B600854) secretion, certain sulfonylureas were serendipitously found to possess anti-inflammatory properties. wikipedia.orgdiabetesjournals.orgnih.govtandfonline.com Glyburide, an FDA-approved antidiabetic drug, was one of the first in this class identified to inhibit the NLRP3 inflammasome. researchgate.net This discovery was pivotal, suggesting that the anti-inflammatory effects were distinct from the compound's action on KATP channels involved in insulin release. google.com

This line of inquiry led to the development of MCC950 (also known as CP-456,773), a diarylsulfonylurea compound that became a benchmark for potent and selective NLRP3 inhibition. researchgate.netmdpi.com MCC950 demonstrated the ability to block the activation of the NLRP3 inflammasome, thereby inhibiting the release of pro-inflammatory cytokines such as IL-1β. mdpi.comnih.gov The success and well-defined mechanism of MCC950, which involves binding to the NACHT domain of the NLRP3 protein, provided a critical foundation and a structural template for the development of new, improved analogs. mdpi.com The primary goal of subsequent research, which led to the discovery of Inflammasome Inhibitor 4b, was to modify the MCC950 structure, specifically by replacing its hexahydroindacene moiety to explore new chemical space and potentially enhance pharmacological properties. nih.gov

Compound Library Screening and Lead Identification for NLRP3 Inhibition

The identification of this compound stemmed from a rational drug design strategy aimed at modifying the structure of the well-established NLRP3 inhibitor, MCC950. nih.gov Researchers synthesized a focused library of novel N-sulfonylurea derivatives. The core concept was to replace the complex hexahydroindacene group of MCC950 with various substituted aromatic rings. researchgate.netnih.gov This approach was intended to investigate the structure-activity relationship (SAR) around the sulfonylurea core and identify new chemical entities with potent inhibitory activity.

The screening process involved evaluating the synthesized compounds for their ability to inhibit the release of interleukin-1β (IL-1β) in vitro. This was tested using lipopolysaccharide (LPS)-primed mouse bone marrow-derived macrophages (BMDMs) that were subsequently stimulated with ATP to activate the NLRP3 inflammasome. nih.govcaymanchem.com Through this screening cascade, compound 4b emerged as a lead candidate, exhibiting a particularly strong inhibitory effect on IL-1β release, with a potency comparable to that of MCC950. nih.gov Specifically, at a concentration of 1 µM, this compound was found to inhibit ATP-induced IL-1β release by 98.3%. caymanchem.com This potent activity identified it as a significant hit compound worthy of further pharmacological evaluation. nih.gov

Synthetic Methodologies Employed in the Derivatization of N-Sulfonylureas for Inflammasome Inhibition

The synthesis of this compound and its analogs is based on established methods for creating N-sulfonylurea compounds. This class of compounds is characterized by a central sulfonylurea functional group (-SO₂NHCONH-). wikipedia.orgebi.ac.uk The general synthetic strategy is convergent, involving the reaction of two key intermediates: a sulfonamide and an isocyanate.

In the specific synthesis campaign that produced this compound, novel sulfonamides were prepared first. nih.gov The process for the derivatization of these N-sulfonylureas involved modifying the substituents on the aromatic rings attached to both the nitrogen and the sulfur atoms of the sulfonylurea core. For the series of compounds that includes this compound, the hexahydroindacene moiety of the parent compound MCC950 was replaced with different substituted phenyl groups. nih.gov The final step in the synthesis typically involves the coupling of the appropriate substituted aniline (B41778) with a sulfonyl isocyanate, or the reaction of a sulfonamide with an isocyanate, often facilitated by a base, to form the N,N'-disubstituted sulfonylurea linkage. nih.gov This modular approach allows for the systematic introduction of diverse chemical groups to explore the chemical space and optimize the inhibitory activity against the NLRP3 inflammasome.

Structure-Activity Relationship (SAR) Studies Guiding the Development of this compound

The development of this compound was guided by a systematic Structure-Activity Relationship (SAR) study. Researchers synthesized and evaluated a series of new N-sulfonylurea derivatives where the tricyclic hexahydroindacene moiety of MCC950 was replaced with various substituted phenyl groups to understand the structural requirements for potent NLRP3 inhibition. nih.gov

Identification of Critical Pharmacophores for NLRP3 Inhibitory Potency

The SAR study reaffirmed the importance of the sulfonylurea core as a critical pharmacophore for NLRP3 inhibitory activity. This central scaffold correctly orients the attached aromatic and heterocyclic rings for interaction with the target protein. The study leading to compound 4b focused on modifying the N-aryl substituent. It was observed that the nature and substitution pattern on this ring significantly impacted potency. nih.gov

For instance, the furan (B31954) sulfonamide portion of MCC950, containing a 2-hydroxy-2-propanyl group, was retained in this compound, indicating its importance for high-affinity binding. The key modification was the replacement of the bulky, lipophilic hexahydroindacene ring of MCC950. The SAR data revealed that a simpler, appropriately substituted phenyl ring could achieve similar, if not superior, potency. nih.gov

Positional Scanning and Substituent Effects on Inhibitory Efficacy

The inhibitory efficacy of the synthesized compounds was highly dependent on the position and electronic nature of the substituents on the N-phenyl ring. A positional scan of various methyl and halogen groups on this ring was performed.

The research leading to this compound demonstrated that a 3,5-dimethylphenyl substituent on the urea (B33335) nitrogen resulted in the highest potency among the tested compounds. nih.gov The table below summarizes the inhibitory activity of selected compounds from the study, highlighting the effect of different substituents.

| Compound | N-Phenyl Substituent | % Inhibition of IL-1β release at 1µM | IC₅₀ (µM) |

| 4a | 3,5-dichlorophenyl | 95.8 | 0.042 |

| 4b | 3,5-dimethylphenyl | 98.3 | 0.015 |

| 4c | 4-tert-butylphenyl | 81.3 | 0.176 |

| 4d | 3,4-dimethylphenyl | 97.5 | 0.033 |

| MCC950 | 1,2,3,5,6,7-hexahydro-s-indacen-4-yl | 99.4 | 0.017 |

| Data sourced from Narros-Fernández, P., et al. J. Med. Chem. 2022, 65(8), 6250-6260. nih.gov |

As shown in the table, the placement of methyl groups at the 3 and 5 positions of the phenyl ring (compound 4b) yielded an IC₅₀ value of 0.015 µM, which is comparable to the parent inhibitor MCC950. nih.gov Other substitution patterns, such as 3,4-dimethyl (4d) or 3,5-dichloro (4a), also resulted in potent inhibitors, but the 3,5-dimethyl arrangement proved to be optimal for this series. nih.gov

Chemical Space Exploration of Sulfonylurea and Related Moieties

The research that identified this compound is part of a broader exploration of the chemical space around the sulfonylurea and related bioisosteric moieties for NLRP3 inhibition. The primary goal of this exploration is to improve upon the drug-like properties of existing inhibitors like MCC950, potentially reducing lipophilicity and improving metabolic stability while retaining high potency. nih.govnih.gov

By replacing the rigid and complex hexahydroindacene ring system with simpler, more synthetically accessible substituted aromatic rings, the study successfully identified new chemical matter with potent NLRP3 inhibitory activity. nih.gov The discovery of this compound, with its 3,5-dimethylphenyl group, demonstrates that less complex structures can effectively inhibit the NLRP3 inflammasome. This finding opens avenues for further optimization, including the exploration of other heterocyclic replacements for the furan ring or modifications to the sulfonylurea linker itself to fine-tune the pharmacological profile of this class of inhibitors. nih.gov

Molecular and Cellular Mechanisms of Action of Inflammasome Inhibitor 4b

Selective Inhibition Profile of Inflammasome Inhibitor 4b Towards the NLRP3 Inflammasome

A hallmark of this compound and its chemical class is its high degree of selectivity for the NLRP3 inflammasome. Research demonstrates that these inhibitors potently block both canonical and non-canonical NLRP3 activation without significantly affecting other key inflammasome pathways.

Direct Molecular Interactions and Binding Sites of this compound

The inhibitory action of this compound is not mediated by upstream signaling events like potassium efflux or reactive oxygen species (ROS) production, but through a direct physical interaction with the NLRP3 protein. mdpi.com This direct binding locks the protein in an inactive state, preventing its activation.

Engagement with the NLRP3 NACHT Domain

Structural and biochemical studies have pinpointed the direct molecular target of sulfonylurea inhibitors to the central NACHT domain of NLRP3. mdpi.comembopress.orgnih.govlife-science-alliance.orgnih.gov The NACHT domain is a conserved nucleotide-binding and oligomerization domain that possesses essential ATPase activity. nih.gov By binding within a specific pocket of this domain, this compound acts as a molecular glue, stabilizing an inactive conformation of the NLRP3 protein and preventing the conformational changes necessary for its activation and oligomerization. nih.gov

Modulation of NLRP3 Adenosine (B11128) Triphosphatase (ATPase) Activity

A critical function of the NLRP3 NACHT domain is its ability to hydrolyze ATP, an energy-dependent step that is indispensable for inflammasome assembly and activation. nih.govmdpi.com this compound and related sulfonylureas function by directly inhibiting this ATPase activity. mdpi.com By occupying a critical site within the NACHT domain, the inhibitor prevents the effective binding and hydrolysis of ATP, thereby halting the activation process at a key molecular checkpoint. nih.govnih.gov

Binding to Specific Amino Acid Residues within the NLRP3 Protein (e.g., Walker B Motif)

High-resolution structural studies of the closely related sulfonylurea inhibitor MCC950 have revealed the precise binding site within the NACHT domain. nih.govnih.govbio-techne.com The inhibitor directly interacts with the Walker B motif, a highly conserved sequence essential for ATP hydrolysis. nih.govnih.gov This non-covalent interaction is what holds the NLRP3 protein in a closed, inactive state. Given that this compound is part of the same N-sulfonylurea chemical class, it is understood to target the same Walker B motif to exert its inhibitory effect. nih.govacs.org

Table 1: Mechanistic Profile of N-Sulfonylurea Class NLRP3 Inhibitors

| Mechanism Feature | Description | Key References |

|---|---|---|

| Target Protein | NLR Family Pyrin Domain-Containing 3 (NLRP3) | embopress.org, nih.gov |

| Binding Domain | NACHT (Nucleotide-binding and Oligomerization Domain) | life-science-alliance.org, mdpi.com, nih.gov |

| Specific Binding Site | Walker B Motif (ATP-hydrolysis motif) | nih.gov, nih.gov, bio-techne.com |

| Effect on Activity | Inhibition of intrinsic NLRP3 ATPase activity | nih.gov, mdpi.com |

| Selectivity | Specific for NLRP3; no significant inhibition of AIM2, NLRC4, NLRP1 | frontiersin.org, frontiersin.org, mdpi.com |

Downstream Functional Consequences on Inflammasome Complex Formation and Signaling

By directly binding to the NLRP3 NACHT domain and inhibiting its ATPase function, this compound triggers a cascade of inhibitory effects on the downstream assembly and signaling of the inflammasome complex. The primary consequence is the prevention of NLRP3 oligomerization, which is the initial step in forming the active inflammasome scaffold. mdpi.commdpi.com

This failure to oligomerize directly prevents the recruitment of the crucial adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC). frontiersin.orgnih.gov As a result, the formation of large ASC oligomers, often visualized as a single "ASC speck" within the cell, is completely abrogated. acs.org The inhibition of ASC speck formation is a key downstream marker of effective NLRP3 inhibition.

Ultimately, the inability to form a functional NLRP3-ASC platform means that pro-caspase-1 cannot be recruited, dimerized, and auto-activated. This blockade of caspase-1 activation is the final step in the inhibitory cascade, preventing the proteolytic cleavage and maturation of the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their biologically active forms. mdpi.com Furthermore, the cleavage of Gasdermin D, the protein responsible for executing pyroptosis (a lytic, inflammatory form of cell death), is also prevented. mdpi.comnih.gov

Table 2: Downstream Effects of this compound

| Downstream Event | Consequence of Inhibition | Key References |

|---|---|---|

| NLRP3 Oligomerization | Blocked | mdpi.com |

| ASC Recruitment & Speck Formation | Abrogated | frontiersin.org, acs.org, nih.gov |

| Caspase-1 Activation | Blocked | mdpi.com |

| IL-1β & IL-18 Maturation | Blocked | mdpi.com |

| Gasdermin D Cleavage & Pyroptosis | Blocked | mdpi.com, nih.gov |

Disruption of Apoptosis-Associated Speck-like Protein Containing a CARD (ASC) Oligomerization and Speck Formation

The activation of the NLRP3 inflammasome initiates a critical cascade of protein interactions. Upon activation, multiple NLRP3 proteins oligomerize and recruit the adaptor protein, Apoptosis-associated speck-like protein containing a CARD (ASC). nih.govmdpi.com This recruitment, mediated by interactions between the pyrin domains (PYD) of both proteins, leads to the polymerization of ASC into a large, prion-like filamentous structure known as the "ASC speck" or pyroptosome. mdpi.complos.org This supramolecular platform is essential for the subsequent steps of inflammasome signaling. plos.org

This compound, by directly targeting the NLRP3 protein, prevents the initial conformational changes required for its activation and self-oligomerization. researchgate.netnih.gov This action directly obstructs the recruitment of ASC, thereby inhibiting the formation of ASC oligomers and the resultant specks. researchgate.netfrontiersin.org Studies on other potent sulfonylurea-based NLRP3 inhibitors, such as MCC950 and NT-0249, have demonstrated their capacity to effectively block ASC oligomerization and speck formation in macrophage cell models. plos.orgfrontiersin.orgacs.orgbiorxiv.org This disruption is a key downstream consequence of inhibiting the NLRP3 protein itself.

Attenuation of Pro-Caspase-1 Cleavage and Active Caspase-1 Generation

The primary function of the ASC speck is to serve as a scaffold for the recruitment and activation of pro-caspase-1. researchgate.netfrontiersin.org The caspase recruitment domain (CARD) of the polymerized ASC recruits the corresponding CARD domain on pro-caspase-1, bringing multiple pro-caspase-1 molecules into close proximity. frontiersin.orgmdpi.com This proximity induces the auto-proteolytic cleavage of pro-caspase-1, which processes itself into its catalytically active form, caspase-1, typically composed of p20 and p10 subunits. frontiersin.orgacs.orgpromega.com

By preventing the formation of the ASC speck, this compound effectively blocks the platform necessary for pro-caspase-1 activation. biorxiv.org Consequently, the autocatalytic cleavage of pro-caspase-1 is attenuated, leading to a significant reduction in the generation of active caspase-1. researchgate.netbiorxiv.org This inhibition of caspase-1 activation is a central mechanism by which the compound halts the inflammatory cascade.

Inhibition of Interleukin-1 Beta (IL-1β) and Interleukin-18 (IL-18) Maturation and Release

Active caspase-1 is the enzyme responsible for the cleavage of the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms, IL-1β and IL-18. frontiersin.orgacs.orgnih.gov These mature cytokines are then released from the cell, often through pores formed by gasdermin D, to propagate the inflammatory response. nih.govnih.gov

This compound's ability to curtail the generation of active caspase-1 directly results in the inhibition of IL-1β and IL-18 maturation and secretion. researchgate.netaai.org Research findings have quantified this effect, demonstrating the compound's high potency.

| Compound | Cell Type | Stimulus | Concentration | Inhibition of IL-1β Release | Source |

|---|---|---|---|---|---|

| This compound | LPS-primed mouse bone marrow-derived macrophages (BMDMs) | ATP | 1 µM | 98.3% | caymanchem.com |

This potent suppression of cytokine release underscores the inhibitor's efficacy in blocking the ultimate functional output of the NLRP3 inflammasome pathway.

Investigation of Upstream Regulatory Pathways Modulated by this compound

The activation of the NLRP3 inflammasome is regulated by a variety of upstream cellular signals that indicate stress or danger. The mechanism of direct NLRP3 inhibitors, like this compound, is characterized by its action on the NLRP3 protein itself, downstream of these initial triggering events.

Interference with NLRP3-NEK7 Kinase Interaction

A crucial step in the activation of NLRP3, occurring downstream of potassium efflux, is its interaction with the NIMA-related kinase 7 (NEK7). nih.govnih.gov NEK7 acts as a licensing factor, binding to NLRP3 and facilitating its oligomerization and the assembly of the functional inflammasome complex. nih.govembopress.org While some inhibitors are designed to specifically disrupt the NLRP3-NEK7 interaction, this is not the primary mechanism for sulfonylurea-based inhibitors. embopress.orgacs.org Studies on the widely researched compound MCC950 show that it binds directly to the NACHT domain of the NLRP3 protein, specifically at the Walker B motif, which is involved in ATP hydrolysis. nih.govmdpi.com This binding locks NLRP3 in an inactive conformation, preventing its activation and assembly, a mechanism that is independent of the NLRP3-NEK7 interaction itself. nih.govmdpi.com It is presumed that this compound shares this mechanism of directly binding to NLRP3, thereby preventing its activation without directly blocking its association with NEK7.

| Mechanistic Step | Effect of this compound | Source |

|---|---|---|

| Potassium (K+) Efflux | No direct effect; acts downstream | frontiersin.orgnih.gov |

| Reactive Oxygen Species (ROS) Generation | No direct effect; acts downstream | frontiersin.orgnih.gov |

| NLRP3-NEK7 Interaction | No direct interference; likely acts on NLRP3 conformation | nih.govmdpi.commdpi.com |

| ASC Oligomerization / Speck Formation | Inhibited | plos.orgfrontiersin.org |

| Pro-Caspase-1 Cleavage | Inhibited | researchgate.netbiorxiv.org |

| IL-1β / IL-18 Release | Inhibited | caymanchem.comaai.org |

Table of Mentioned Compounds

| Compound Name | Class/Type |

|---|---|

| This compound | N-sulfonylurea, NLRP3 Inhibitor |

| MCC950 (CP-456,773, CRID3) | Diaryl-sulfonylurea, NLRP3 Inhibitor |

| Glyburide | Sulfonylurea, NLRP3 Inhibitor |

| NT-0249 | N-sulfonylurea, NLRP3 Inhibitor |

| Tranilast | Anthranilic acid derivative, NLRP3 Inhibitor |

| Licochalcone B | Chalconoid, NLRP3 Inhibitor |

| Parthenolide | Sesquiterpene lactone, NLRP3 Inhibitor |

| OLT1177 | Beta-sulfonyl nitrile, NLRP3 Inhibitor |

| CY-09 | Glitazone, NLRP3 Inhibitor |

| INF39 | Irreversible NLRP3 Inhibitor |

| ATP | Adenosine triphosphate, NLRP3 activator |

Preclinical Efficacy and Specificity of Inflammasome Inhibitor 4b in in Vitro Systems

Assessment in Primary Human and Murine Immune Cell Models

The initial characterization of novel therapeutic agents involves a thorough evaluation in relevant biological systems. For inflammasome inhibitors, primary immune cells from both human and murine sources serve as crucial models to determine their potential efficacy.

Inflammasome Inhibitor 4b, also known as NT-0249, has demonstrated a concentration-dependent inhibition of interleukin-1β (IL-1β) secretion in various immune cell models. In human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) and adenosine (B11128) triphosphate (ATP) to activate the NLRP3 inflammasome, NT-0249 effectively curtailed the release of IL-1β. nih.gov An exemplar study reported an IC₅₀ value of 0.010 μM for this inhibition in human PBMCs. nih.gov This inhibitory effect was observed to be specific to the activation of the inflammasome, as cells treated with LPS or ATP alone did not show significant IL-1β release. nih.gov

Similarly, in murine models, the compound has shown efficacy. For instance, in a mouse whole-blood assay system stimulated with LPS and ATP, a related inhibitor, CP-456,773 (also known as MCC950), demonstrated a concentration-dependent inhibition of IL-1β release with an IC₅₀ of 913 nM. aai.org While specific data for this compound in murine bone marrow-derived macrophages (BMDMs) is not detailed in the provided context, the efficacy in human PBMCs and related compounds in murine systems underscores its potential as a potent inhibitor of NLRP3-dependent IL-1β secretion.

| Cell Model | Stimulus | Inhibitor | IC₅₀ (IL-1β Inhibition) | Reference |

|---|---|---|---|---|

| Human PBMCs | LPS/ATP | This compound (NT-0249) | 0.010 µM | nih.gov |

| Mouse Whole Blood | LPS/ATP | CP-456,773 (MCC950) | 913 nM | aai.org |

The activation of the NLRP3 inflammasome culminates in the activation of caspase-1, which is responsible for the cleavage of pro-IL-1β into its mature, secreted form. acs.org Therefore, assessing the reduction in caspase-1 activation is a key indicator of an inhibitor's mechanism of action. Studies have shown that this compound (NT-0249) effectively reduces the levels of the active 20 kDa subunit of caspase-1 in media supernatants from LPS and ATP-activated human PBMCs. acs.org This reduction in active caspase-1 mirrors the observed decrease in IL-1β secretion, confirming that the inhibitor acts at or upstream of caspase-1 activation. acs.org Similarly, the reference compound MCC950 has been shown to inhibit caspase-1 activation, as measured by the reduction of its p20 auto-processed form in western blot analyses of PMA-differentiated THP-1 cells. biorxiv.org

A critical step in NLRP3 inflammasome assembly is the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) to form a large, perinuclear aggregate known as the "ASC speck". frontiersin.org The formation of these specks is a hallmark of inflammasome activation. frontiersin.org Live-cell imaging studies utilizing THP-1 cells engineered to express ASC-GFP (Green Fluorescent Protein) have demonstrated that this compound (NT-0249) inhibits the formation of these specks in a concentration-dependent manner. acs.org In LPS and nigericin-stimulated THP-1/ASC-GFP cells, where approximately 80% of cells typically form specks, treatment with NT-0249 significantly reduced this number. acs.org This provides direct evidence that the inhibitor interferes with the assembly of the NLRP3 inflammasome complex. acs.org The reference inhibitor MCC950 also demonstrates a similar dose-dependent inhibition of ASC speck formation. biorxiv.orgfrontiersin.org

Efficacy Against Diverse NLRP3 Inflammasome Activators (e.g., Nigericin, Monosodium Urate Crystals, Cholesterol Crystals)

The NLRP3 inflammasome can be activated by a wide array of stimuli, including microbial toxins, crystalline substances, and metabolic danger signals. nih.gov A robust inhibitor should demonstrate efficacy against this diverse range of activators. This compound (NT-0249) has been shown to be effective against multiple NLRP3 activators. Beyond the commonly used ATP and nigericin, NT-0249 has demonstrated potent inhibition of IL-1β release induced by monosodium urate (MSU) crystals, a key driver of gouty inflammation. nih.gov In LPS-stimulated human blood, NT-0249 inhibited MSU crystal-induced IL-1β output with an IC₅₀ value of 0.70 μM. nih.gov Furthermore, it was also effective against IL-1β release triggered by cholesterol crystals and calcium pyrophosphate dihydrate (CPPD) crystals. nih.gov This broad efficacy highlights its potential for treating various NLRP3-driven inflammatory conditions. The reference compound MCC950 is also known to block IL-1β release induced by activators such as nigericin, ATP, and MSU crystals. invivogen.com

| Inhibitor | NLRP3 Activator | Cell/System Model | Observed Effect | Reference |

|---|---|---|---|---|

| This compound (NT-0249) | Nigericin | THP-1/ASC-GFP cells | Inhibition of ASC speck formation | acs.org |

| This compound (NT-0249) | Monosodium Urate (MSU) Crystals | Human Blood | Inhibition of IL-1β output (IC₅₀ = 0.70 µM) | nih.gov |

| This compound (NT-0249) | Cholesterol Crystals | Human Blood | Inhibition of IL-1β output | nih.gov |

| MCC950 | Nigericin, ATP, MSU Crystals | Human and Murine Macrophages | Inhibition of IL-1β release | invivogen.com |

Evaluation of Cell Viability and Non-Specific Cytotoxicity in Hepatic and Macrophage Cell Lines

A critical aspect of preclinical drug evaluation is to ensure that the observed inhibitory effects are not a consequence of general cytotoxicity. Studies on this compound and related compounds have addressed this. For instance, research on the NLRP3 inhibitor MCC950 has shown that at concentrations effective for inhibiting the inflammasome, it does not induce significant cytotoxicity in BV2 microglial cells. nih.gov In fact, pre-treatment with MCC950 was found to increase the viability of BV2 cells that were exposed to organophosphorus pesticides, which are known to induce cytotoxicity via NLRP3 activation. nih.gov While specific data on the cytotoxicity of this compound in hepatic and macrophage cell lines is not explicitly detailed in the provided search results, the lack of reported toxicity in the context of its potent inhibitory action in immune cells suggests a favorable selectivity profile. It is a standard practice in drug development to assess cytotoxicity in various cell lines, including liver cells like HepG2, to rule out off-target effects.

Comparative Analysis of Potency and Selectivity with Reference NLRP3 Inhibitors (e.g., MCC950)

To contextualize the preclinical profile of a new inhibitor, it is essential to compare its performance against established reference compounds. MCC950 (also known as CP-456,773) is a well-characterized, potent, and selective NLRP3 inhibitor often used as a benchmark. invivogen.commdpi.com this compound (NT-0249) has demonstrated comparable, and in some cases, more potent inhibition of the NLRP3 inflammasome. For example, in human PBMCs stimulated with LPS and nigericin, the IC₅₀ for MCC950 was reported to be in the nanomolar range, similar to the 10 nM IC₅₀ reported for NT-0249 in LPS/ATP-stimulated PBMCs. nih.govaai.org

A key aspect of selectivity is the inhibitor's effect on other inflammasomes. Research has shown that NT-0249 does not inhibit the NLRC4 inflammasome, which is activated by different stimuli. nih.govacs.org Similarly, MCC950 is known to be specific for the NLRP3 inflammasome, with no inhibitory activity against the AIM2, NLRC4, or NLRP1 inflammasomes. biorxiv.orginvivogen.com This selectivity is crucial as it minimizes the potential for broader immunosuppression by leaving other innate immune sensing pathways intact.

| Compound | Target | Potency (IC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| This compound (NT-0249) | NLRP3 | 0.010 µM (Human PBMCs, LPS/ATP) | Does not inhibit NLRC4 | nih.govacs.org |

| MCC950 (CP-456,773) | NLRP3 | 7.5 nM (Murine BMDMs), 8.1 nM (Human MDMs) | No effect on AIM2, NLRC4, or NLRP1 | mdpi.comnih.gov |

Preclinical Therapeutic Potential of Inflammasome Inhibitor 4b in in Vivo Animal Models

Anti-Inflammatory Efficacy in Acute Gouty Arthritis Models

Gout is an inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in the joints, which triggers a potent inflammatory response mediated by the NLRP3 inflammasome. nih.govijbs.com Animal models that mimic acute gouty arthritis are established through the intra-articular injection of MSU crystals. nih.govijbs.com

Reduction of Mechanical Hyperalgesia

Mechanical hyperalgesia, an increased sensitivity to pain, is a key symptom of acute gouty arthritis. In a mouse model of gout, Inflammasome Inhibitor 4b demonstrated a significant ability to reduce mechanical hyperalgesia. nih.govacs.org This effect underscores the compound's potential to alleviate the debilitating pain associated with gout flares.

Modulation of Inflammatory Infiltrates and Edema

A hallmark of acute gouty arthritis is the infiltration of inflammatory cells, primarily neutrophils, into the joint, leading to swelling (edema) and tissue damage. bohrium.commdpi.com Studies involving other NLRP3 inhibitors in gout models have consistently shown a reduction in joint swelling and inflammatory cell infiltration. bohrium.comnih.govfrontiersin.org While specific data on this compound's effect on infiltrates and edema is part of ongoing research, its demonstrated anti-inflammatory properties in reducing hyperalgesia suggest a similar modulatory role on these inflammatory processes. nih.govacs.org

Systemic and Local Immunomodulatory Effects

The therapeutic effects of this compound extend to its ability to modulate the immune response at both systemic and local levels. This is primarily achieved by inhibiting the NLRP3 inflammasome, which in turn reduces the production of potent pro-inflammatory cytokines. nih.govacs.org

Analysis of Inflammatory Cytokine Levels in Biological Fluids and Tissues

The activation of the NLRP3 inflammasome leads to the maturation and secretion of interleukin-1β (IL-1β) and interleukin-18 (IL-18), key cytokines that drive inflammation. mdpi.comnih.gov In vitro studies have confirmed that this compound effectively inhibits the release of IL-1β. nih.govacs.org This is achieved by reducing the activation of caspase-1 and the oligomerization of the ASC protein, both crucial steps in the inflammasome activation cascade. nih.govacs.org The reduction of IL-1β is a critical mechanism for the anti-inflammatory effects observed in vivo. nih.govacs.org Furthermore, studies with other NLRP3 inhibitors have shown that reducing IL-1β can also lead to a decrease in other inflammatory cytokines like IL-6. bohrium.com

Table 1: Effect of this compound on Key Inflammatory Molecules

| Molecule | Effect of this compound | Reference |

|---|---|---|

| IL-1β | Inhibition of release | nih.govacs.org |

| Caspase-1 | Reduction of activation | nih.govacs.org |

This table is interactive. Click on the headers to sort.

Assessment of Cellular Infiltrates and Inflammatory Cell Phenotypes

The inflammatory milieu in gout is characterized by a significant influx of neutrophils and the presence of pro-inflammatory M1 macrophages. bohrium.comnih.gov By inhibiting the NLRP3 inflammasome and subsequent cytokine production, it is anticipated that this compound would reduce the recruitment of these inflammatory cells to the site of inflammation, a phenomenon observed with other NLRP3 inhibitors in similar models. mdpi.com Furthermore, immunomodulatory agents can influence the phenotype of macrophages, potentially shifting them from a pro-inflammatory M1 state to an anti-inflammatory M2 state, which would contribute to the resolution of inflammation. nih.govresearchgate.net

Exploration in Other NLRP3-Associated Disease Models (e.g., Neurological, Metabolic, Cardiovascular)

The NLRP3 inflammasome is implicated in a wide range of diseases beyond gout, including neurological, metabolic, and cardiovascular disorders. mdpi.comfrontiersin.org Therefore, inhibitors of NLRP3, such as this compound, hold promise for these conditions as well.

Preclinical studies with other NLRP3 inhibitors have shown therapeutic potential in models of:

Neurological Diseases: Conditions like Alzheimer's disease, Parkinson's disease, and traumatic brain injury have been linked to NLRP3-mediated neuroinflammation. mdpi.comconsensus.app Inhibitors have been shown to reduce neuroinflammation and improve outcomes in animal models of these diseases. consensus.app

Metabolic Diseases: The NLRP3 inflammasome is involved in the pathogenesis of type 2 diabetes. frontiersin.orgrupress.org NLRP3 inhibitors have demonstrated beneficial effects in animal models of metabolic disorders. rupress.org

Cardiovascular Diseases: Atherosclerosis, myocardial infarction, and heart failure are associated with NLRP3 inflammasome activation. nih.govnih.govmdpi.com NLRP3 inhibitors have shown the ability to reduce inflammation and improve cardiac function in preclinical cardiovascular models. nih.govfrontiersin.org

Given the efficacy of this compound in targeting the NLRP3 inflammasome, its therapeutic potential is being actively explored in these and other NLRP3-driven disease models. nih.govacs.org

Impact on Disease Progression and Pathological Markers

The administration of NLRP3 inflammasome inhibitors in animal models of human diseases has shown a remarkable ability to slow disease progression and reduce key pathological markers. In models of neurodegenerative diseases, these inhibitors have demonstrated neuroprotective effects. For instance, in a murine model of Parkinson's disease, oral administration of the NLRP3 inhibitor MCC950 was shown to salvage the dopaminergic system from disintegration. nih.gov Similarly, in models of Alzheimer's disease, where amyloid-beta (Aβ) plaques activate the NLRP3 inflammasome in microglia, inhibitors can disrupt this pathological cascade. nih.govnih.gov Studies have shown that NLRP3 inhibition can reduce cerebral neuroinflammation, a core pathological characteristic of Alzheimer's. nih.gov In amyotrophic lateral sclerosis (ALS) models, inhibiting the NLRP3 inflammasome in microglia attenuated the secretion of IL-1β evoked by pathological proteins. nih.gov

Beyond neurodegeneration, these inhibitors have proven effective in models of metabolic and autoimmune disorders. In animal models of type 2 diabetes, the inhibitor CY-09 was effective in treating the condition. nih.gov In a mouse model of cryopyrin-associated periodic syndromes (CAPS), a human autoinflammatory disease, the inhibitor NT-0249 dose-dependently reduced multiple inflammatory biomarkers. nih.gov Furthermore, in a mouse model of Hutchinson-Gilford Progeria Syndrome (HGPS), a premature aging condition, the inhibitor MCC950 significantly extended lifespan and improved body weight. nih.gov In models of multiple sclerosis, MCC950 has been shown to mitigate the intensity of experimental autoimmune encephalomyelitis (EAE). nih.gov The inhibitor also reduced infarct size, edema, and intracerebral hemorrhage markers in a mouse model of stroke. nih.gov

Table 1: Impact of Inflammasome Inhibitors on Disease Progression and Pathological Markers in Animal Models

| Inhibitor | Animal Model | Impact on Disease Progression & Pathological Markers | Citation(s) |

|---|---|---|---|

| MCC950 | Parkinson's Disease (mouse) | Salvaged dopaminergic system. | nih.gov |

| MCC950 | Alzheimer's Disease (mouse) | Reduces neuroinflammation associated with senile plaques. | nih.govnih.gov |

| MCC950 | Amyotrophic Lateral Sclerosis (ALS) (mouse) | Attenuated neuroinflammation driven by pathological proteins. | nih.gov |

| CY-09 | Type 2 Diabetes (mouse) | Exerted therapeutic effects. | nih.gov |

| NT-0249 | Cryopyrin-Associated Periodic Syndromes (CAPS) (mouse) | Dose-dependently reduced multiple inflammatory biomarkers. | nih.gov |

| MCC950 | Hutchinson-Gilford Progeria Syndrome (HGPS) (mouse) | Extended lifespan, improved body weight. | nih.gov |

| MCC950 | Multiple Sclerosis (EAE mouse model) | Mitigated disease severity. | nih.gov |

| MCC950 | Stroke (mouse) | Attenuated infarction, edema, and hemorrhage markers. | nih.gov |

| MCC950 | Valosin-containing protein (VCP) disease (mouse) | Suppressed macrophage presence in brain and muscle, improved muscle strength. | researchgate.net |

Immunological and Cellular Responses within Affected Tissues

Inflammasome inhibitors exert their therapeutic effects by profoundly altering the immunological and cellular landscape within diseased tissues. The core function of these inhibitors is to block the assembly and activation of the NLRP3 inflammasome complex, thereby preventing the activation of caspase-1. mdpi.com This directly inhibits the cleavage and maturation of the highly pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). mdpi.com

In vivo studies consistently demonstrate a significant reduction in the levels of these key cytokines in affected tissues following treatment. For example, in a mouse model of CAPS, NT-0249 decreased mature IL-1β levels in tissue homogenates, confirming target engagement. nih.gov Similarly, in a lung injury model, MCC950 abrogated IL-1β release in the lungs of cystic fibrosis mice. nih.gov This reduction in inflammatory mediators leads to a decrease in immune cell infiltration into tissues. In a mouse model of arthritis, the inhibitor OLT1177 was shown to lower neutrophil infiltration and joint swelling. frontiersin.org In a model of VCP disease, MCC950 treatment led to a significant reduction of macrophages in the brain and muscle. researchgate.net

Table 2: Immunological and Cellular Effects of Inflammasome Inhibitors in Affected Tissues

| Inhibitor | Animal Model/System | Immunological/Cellular Response | Citation(s) |

|---|---|---|---|

| NT-0249 | CAPS (mouse) | Decreased mature IL-1β levels in tissue homogenates. | nih.gov |

| MCC950 | Cystic Fibrosis (mouse) | Abrogated IL-1β release in the lungs, repressed airway inflammation. | nih.gov |

| OLT1177 | Arthritis (mouse) | Lowered neutrophil infiltration and joint swelling. | frontiersin.org |

| MCC950 | VCP Disease (mouse) | Reduced macrophage infiltration in brain and muscle. | researchgate.net |

| General Inhibitors | COVID-19 (humanized mouse) | Reduced caspase-1 activation, IL-18 levels, and immune cell infiltration; enhanced tissue recovery. | biorxiv.org |

| MCC950 | Stroke (mouse) | Attenuated accumulation of NLRP3 inflammasome cleavage derivatives, caspase-1 and IL-1β. | nih.gov |

| CY-09 | Peritonitis (mouse) | Dose-dependently obtunded caspase-1 activation and IL-1β secretion. | nih.govfrontiersin.org |

Establishment of Pharmacodynamic/Pharmacokinetic Relationships in Animal Models

Establishing a clear relationship between the concentration of a drug in the body (pharmacokinetics, PK) and its biological effect (pharmacodynamics, PD) is crucial for translational development. For inflammasome inhibitors, preclinical studies in animal models have successfully established these PK/PD relationships, providing a framework for predicting therapeutic activity.

Studies with the inhibitor CP-456,773 (MCC950) in mice demonstrated a potent, dose-proportional inhibition of pro-inflammatory cytokine release following an inflammatory challenge. nih.govaai.org The in vivo efficacy was directly correlated with the free or unbound concentrations of the drug in the plasma, establishing a robust in vivo PK/PD model. nih.govaai.org For instance, in vivo concentrations of IL-1β were attenuated by 50% with a low dose and over 90% with higher doses, confirming the dose-dependent capability of the molecule. mdpi.com

Similarly, the inhibitor NT-0249 was evaluated in acute in vivo mouse challenge models, where its PK/PD relationships aligned well with its in vitro potency. nih.gov In a lung challenge model, treatment with NT-0249 resulted in significant, dose-dependent reductions in IL-1β output, with near-complete inhibition at the highest dose. nih.gov The plasma levels of NT-0249 recovered from terminal blood samples showed a dose-proportional increase, linking drug exposure directly to the observed anti-inflammatory effect. nih.gov These studies are critical as they not only demonstrate that the drug reaches its target in vivo but also provide insight into the extent of target inhibition required for a therapeutic effect. nih.gov

Table 3: Pharmacodynamic/Pharmacokinetic (PK/PD) Relationships of Inflammasome Inhibitors in Animal Models

| Inhibitor | Animal Model | PK/PD Findings | Citation(s) |

|---|---|---|---|

| CP-456,773 (MCC950) | Mouse Peritonitis Model | Inhibition of cytokine release was proportional to the free/unbound plasma concentrations of the drug. | nih.govaai.org |

| CP-424,174 | Mouse | Oral dosing attenuated IL-1β secretion in vivo with an ED50 of around 15 mg/kg. | mdpi.com |

| NT-0249 | Mouse Acute Peritonitis and Lung Challenge Models | Dose-dependent reduction in inflammatory biomarkers (e.g., IL-1β) aligned with in vitro blood potency assessments. Plasma levels increased in proportion to the dose. | nih.govacs.org |

| NI112 | Mouse and Dog | Studies established PK profiles for various administration routes (IV, IP, SQ) and provided data for interspecies dose scaling. | biorxiv.orgacs.org |

Future Research Trajectories for Inflammasome Inhibitor 4b

Elucidation of Additional Target Interactions and Off-Target Considerations

A critical next step in the development of Inflammasome Inhibitor 4b is the comprehensive characterization of its molecular interactions beyond its primary target, the NLRP3 protein. While initial findings confirm its inhibitory effect on NLRP3 activation, the full spectrum of its binding partners within the cellular environment remains to be determined. caymanchem.com Future research must focus on identifying any additional on-target or off-target interactions to build a complete selectivity profile.

Off-target effects are a significant concern in drug development, potentially leading to unforeseen adverse events. biorxiv.org Therefore, systematic screening of this compound against a broad panel of kinases, ion channels, and other cellular proteins is essential. Techniques such as affinity chromatography-mass spectrometry and broad-based pharmacological profiling can be employed to uncover these potential interactions. Understanding the off-target profile is crucial for predicting and mitigating potential side effects, thereby ensuring a better safety margin for future clinical applications. Some studies on other inhibitors have identified unintended targets, such as carbonic anhydrase 2 for MCC950, highlighting the importance of this line of investigation. caymanchem.com

Advanced Structural Elucidation of this compound-Target Complexes

To fully comprehend the mechanism of action of this compound, high-resolution structural data of the inhibitor bound to its target, the NLRP3 protein, are indispensable. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful tools for visualizing these molecular interactions at an atomic level. Such studies can reveal the precise binding site and the conformational changes induced in the NLRP3 protein upon inhibitor binding, which lead to the suppression of inflammasome assembly and activation.

This structural information is invaluable for several reasons. It can confirm the mechanism of inhibition, for instance, whether the inhibitor locks the NACHT domain in an inactive state, a mechanism observed with other NLRP3 inhibitors. Furthermore, a detailed understanding of the binding pocket and the key amino acid residues involved in the interaction will provide a rational basis for the structure-based design of new, more potent, and selective analogs.

Development of Novel Analogs through Iterative Medicinal Chemistry and Computational Design

The initial discovery of this compound, which belongs to the N-sulfonylurea class of compounds, serves as a starting point for further chemical optimization. caymanchem.com Future research will involve an iterative process of medicinal chemistry and computational design to develop novel analogs with improved pharmacological properties. The primary goals of these efforts will be to enhance potency, increase selectivity for NLRP3 over other proteins, and optimize pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Structure-activity relationship (SAR) studies will be conducted by synthesizing a library of related compounds with systematic modifications to the core structure of this compound. researchgate.net These new analogs will be evaluated in in-vitro assays to determine their inhibitory activity. Computational approaches, including molecular docking and dynamic simulations, will be used to predict the binding affinity of new designs and to guide the synthetic efforts, thereby accelerating the discovery of a clinical candidate with a superior therapeutic profile.

| Research Approach | Objective | Techniques |

| Medicinal Chemistry | Synthesize novel analogs to improve potency, selectivity, and ADME properties. | Structure-Activity Relationship (SAR) studies, parallel synthesis. |

| Computational Design | Predict binding affinity and guide the design of new analogs. | Molecular docking, molecular dynamics simulations. |

| In-Vitro Screening | Evaluate the inhibitory activity of newly synthesized compounds. | IL-1β release assays, ASC oligomerization assays. |

This table outlines the integrated approaches for the development of next-generation analogs based on this compound.

Investigation of Combination Therapeutic Strategies with Complementary Immunomodulatory Agents

Exploring the synergistic potential of this compound in combination with other immunomodulatory agents represents a promising avenue for future research. Chronic inflammatory and autoimmune diseases often involve multiple pathological pathways. Therefore, a multi-target approach could offer enhanced efficacy and potentially allow for lower doses of each agent, thereby reducing the risk of side effects.

Future preclinical studies should investigate the effects of co-administering this compound with drugs that target complementary inflammatory pathways. For instance, combining an NLRP3 inhibitor with agents that block TNF-α or other pro-inflammatory cytokines could provide a more comprehensive suppression of the inflammatory response. The effectiveness of such combination therapies would need to be rigorously tested in relevant disease models to identify optimal pairings and dosing regimens.

Application in Complex Preclinical Disease Models Reflecting Human Pathophysiology

While this compound has shown promise in a mouse model of gout, its therapeutic potential extends to a wide range of NLRP3-driven diseases. caymanchem.comresearchgate.net Future research must focus on evaluating its efficacy in more complex preclinical models that accurately reflect human pathophysiology. The aberrant activation of the NLRP3 inflammasome is implicated in numerous conditions, making it a target of significant clinical interest.

Extensive testing in validated animal models for conditions such as metabolic disorders (e.g., type 2 diabetes and atherosclerosis), neurodegenerative diseases (e.g., Alzheimer's and Parkinson's disease), and autoinflammatory syndromes is warranted. These studies will be crucial for establishing proof-of-concept for new indications and for understanding the broader therapeutic utility of inhibiting the NLRP3 inflammasome with this specific compound.

| Disease Area | Preclinical Model Example | Rationale for Investigation |

| Metabolic Disease | Diet-induced obesity models, ApoE knockout mice for atherosclerosis. | NLRP3 links metabolic stress to chronic inflammation. caymanchem.com |

| Neurodegeneration | Transgenic mouse models of Alzheimer's or Parkinson's disease. | NLRP3 activation in microglia contributes to neuroinflammation. |

| Autoimmune Disease | Collagen-induced arthritis models for rheumatoid arthritis. | The NLRP3 inflammasome drives inflammatory processes in joints. |

| Kidney Disease | Models of diabetic kidney disease. | Inflammasome inhibition has shown protective effects in preclinical kidney studies. |

This table presents potential future applications of this compound in various complex disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.